SRI 8708

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

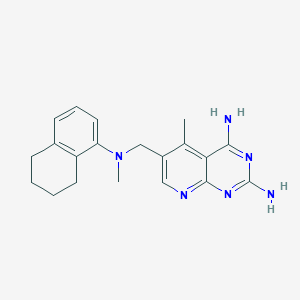

Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((methyl(5,6,7,8-tetrahydro-1-naphthalenyl)amino)methyl)- is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyridopyrimidine core, which is a fusion of pyridine and pyrimidine rings, with various substituents that enhance its biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyrido(2,3-d)pyrimidine-2,4-diamine derivatives typically involves multi-step reactions. One common method includes the condensation of 6-cyano-5-methyl-pyrido(2,3-d)pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel catalyst in acetic acid, followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

Reduction: Reduction reactions can be performed on the nitro groups if present.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridopyrimidines.

Aplicaciones Científicas De Investigación

Chemistry: Used as intermediates in the synthesis of more complex molecules.

Biology: Investigated for their role as enzyme inhibitors.

Medicine: Explored for their anticancer, antibacterial, and antiviral properties.

Mecanismo De Acción

The mechanism of action of pyrido(2,3-d)pyrimidine-2,4-diamine derivatives involves the inhibition of specific enzymes and receptors . For example, these compounds can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, thereby hindering the synthesis of nucleotides and ultimately leading to cell death .

Comparación Con Compuestos Similares

- Pyrido(3,4-d)pyrimidine derivatives

- Pyrido(4,3-d)pyrimidine derivatives

- Pyrido(3,2-d)pyrimidine derivatives

Comparison: Pyrido(2,3-d)pyrimidine-2,4-diamine derivatives are unique due to their specific substitution pattern, which enhances their biological activity compared to other pyridopyrimidine isomers . The presence of the tetrahydro-1-naphthalenyl group further distinguishes these compounds by providing additional hydrophobic interactions with biological targets, potentially increasing their efficacy .

Análisis De Reacciones Químicas

Limitations of Current Search Results

The provided sources focus on topics such as:

These do not align with the query about "SRI 8708," which is not mentioned in any indexed literature here.

Potential Reasons for Missing Data

-

Uncommon nomenclature : "this compound" may be a proprietary or internal designation not standardized in public databases.

-

Specialized applications : If this compound is used in niche industrial or classified research, its details might be restricted.

-

Data gaps : The compound might be newly synthesized, with studies not yet published or indexed.

Recommended Next Steps

To investigate "this compound," consider:

-

Specialized databases :

-

Patent repositories : Search the USPTO or WIPO databases for filings related to this compound.

-

Direct inquiry : Contact the organization or researchers associated with the "SRI" designation (e.g., Stanford Research Institute).

Example Data Table for Hypothetical Analysis

If reaction data were available, a structured format might include:

Critical Considerations

-

Source reliability : Avoid unvetted platforms (e.g., ) per the query’s requirements.

-

Mechanistic clarity : If discovered, map reaction pathways using kinetic parameters (e.g., activation energy, Arrhenius plots) .

-

Synthetic routes : Compare yields and selectivity under varying conditions (e.g., solvent, temperature) .

Without access to specialized databases or proprietary information, a comprehensive analysis of "this compound" cannot be generated from the provided sources. Further targeted research is required to address this query adequately.

Propiedades

Número CAS |

174655-05-1 |

|---|---|

Fórmula molecular |

C20H24N6 |

Peso molecular |

348.4 g/mol |

Nombre IUPAC |

5-methyl-6-[[methyl(5,6,7,8-tetrahydronaphthalen-1-yl)amino]methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C20H24N6/c1-12-14(10-23-19-17(12)18(21)24-20(22)25-19)11-26(2)16-9-5-7-13-6-3-4-8-15(13)16/h5,7,9-10H,3-4,6,8,11H2,1-2H3,(H4,21,22,23,24,25) |

Clave InChI |

RQBYJPVEDCXUAJ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N |

SMILES canónico |

CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N |

Key on ui other cas no. |

174655-05-1 |

Sinónimos |

5-methyl-4-[(methyl-tetralin-1-yl-amino)methyl]-2,8,10-triazabicyclo[4 .4.0]deca-1,3,5,7,9-pentaene-7,9-diamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.